N-(3-Bromopropyl)phthalimide

概述

描述

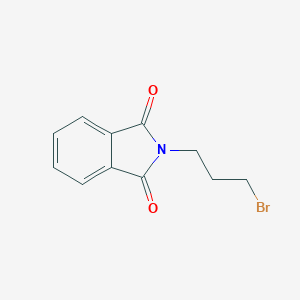

N-(3-Bromopropyl)phthalimide is an organic compound with the molecular formula C11H10BrNO2. It is a derivative of phthalimide, where a bromopropyl group is attached to the nitrogen atom. This compound is known for its utility in organic synthesis, particularly in the preparation of various intermediates and functionalized molecules.

准备方法

Synthetic Routes and Reaction Conditions: N-(3-Bromopropyl)phthalimide can be synthesized through the reaction of phthalimide with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like acetone or dimethylformamide. The general reaction scheme is as follows:

Phthalimide+1,3-Dibromopropane→this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

化学反应分析

Types of Reactions: N-(3-Bromopropyl)phthalimide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The compound can be reduced to form N-(3-aminopropyl)phthalimide using reducing agents like lithium aluminum hydride.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield phthalic acid and 3-bromopropylamine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products:

Nucleophilic Substitution: Corresponding substituted phthalimides.

Reduction: N-(3-aminopropyl)phthalimide.

Hydrolysis: Phthalic acid and 3-bromopropylamine.

科学研究应用

Chemical Synthesis

1. Alkylation Reactions

N-(3-Bromopropyl)phthalimide is frequently employed as an alkylating agent in organic synthesis. It has been utilized to synthesize various phthalimide derivatives through nucleophilic substitution reactions. For instance, the compound can react with nucleophiles such as amines or alcohols to form substituted phthalimides. Studies have shown that using microwave-assisted synthesis significantly reduces reaction times compared to conventional methods, enhancing yield and selectivity .

2. Synthesis of Functional Polymers

This compound serves as a building block for the synthesis of functional polymers. By incorporating this compound into polymer backbones, researchers can create materials with specific properties suitable for applications in coatings, adhesives, and drug delivery systems. The bromine atom facilitates further modifications through cross-linking or copolymerization processes .

Pharmaceutical Intermediates

1. Drug Development

This compound is significant in the pharmaceutical industry as an intermediate in the synthesis of various therapeutic agents. Its structure allows for modifications that can lead to compounds with enhanced biological activity. For example, it has been used in the synthesis of metoclopramide analogs, which exhibit improved interaction with dopamine receptors .

2. Anticancer Agents

Research indicates that derivatives of this compound exhibit cytotoxic properties against cancer cells. This compound can be modified to enhance its efficacy and selectivity towards specific cancer types, making it a potential candidate for developing new anticancer therapies .

Material Science Applications

1. Conductive Polymers

In material science, this compound is used to synthesize conductive polymers that have applications in electronic devices. The incorporation of this compound into polymer matrices can improve electrical conductivity and thermal stability, making them suitable for use in sensors and flexible electronics .

2. Coatings and Adhesives

The unique properties of this compound make it an excellent candidate for developing advanced coatings and adhesives. Its ability to form strong covalent bonds enhances the durability and performance of coatings applied to various substrates, including metals and plastics .

Comparative Data Table

| Application Area | Description | Benefits |

|---|---|---|

| Chemical Synthesis | Alkylation reactions for phthalimide derivatives | Enhanced yield and reduced reaction time |

| Pharmaceutical Intermediates | Synthesis of therapeutic agents and anticancer drugs | Improved biological activity |

| Material Science | Development of conductive polymers | Increased electrical conductivity |

| Coatings and Adhesives | Formulation of durable coatings and adhesives | Strong covalent bonding |

Case Studies

Case Study 1: Microwave-Assisted Synthesis

A study demonstrated the advantages of microwave-assisted synthesis using this compound for creating 1,3-diphthalimides. The reaction yielded a significant increase in product formation (76%) within a shorter timeframe compared to traditional methods .

Case Study 2: Anticancer Activity

Research involving modified derivatives of this compound revealed promising anticancer activity against specific cell lines. These derivatives were tested for their cytotoxic effects, showcasing potential for future drug development .

作用机制

The mechanism of action of N-(3-Bromopropyl)phthalimide involves its reactivity towards nucleophiles due to the presence of the bromine atom. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The phthalimide moiety provides stability and can be further functionalized to introduce various chemical groups.

相似化合物的比较

N-(3-Bromopropyl)phthalimide can be compared with other similar compounds such as:

- N-(2-Bromoethyl)phthalimide

- N-(4-Bromobutyl)phthalimide

- N-(5-Bromopentyl)phthalimide

Uniqueness: this compound is unique due to its specific chain length and reactivity profile. The three-carbon chain provides an optimal balance between reactivity and stability, making it a versatile intermediate in organic synthesis.

生物活性

N-(3-Bromopropyl)phthalimide is a compound that has garnered interest in various fields of research due to its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on recent findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHBrNO

- Molecular Weight : 284.13 g/mol

The presence of the bromine atom makes it a reactive species, particularly towards nucleophiles, enabling it to participate in various substitution reactions. This reactivity is crucial for its application in organic synthesis and biological studies.

The mechanism of action of this compound primarily involves its ability to act as an alkylating agent. The bromine atom can leave the molecule, allowing for nucleophilic substitution reactions with amines and alcohols. This property facilitates the introduction of functional groups into biomolecules, which can be utilized for studying biological processes and drug development .

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antibacterial Activity : this compound derivatives have shown promising antibacterial properties. For instance, when incorporated into acylide derivatives, they displayed enhanced antibacterial activities against various Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Research indicates that derivatives of this compound may inhibit the release of pro-inflammatory cytokines such as IL-1β. A study demonstrated that specific derivatives could suppress LPS-induced IL-1β release at concentrations as low as 5 μM, suggesting potential applications in treating inflammatory diseases .

- Mechanistic Insights : The anti-inflammatory action appears to target the NLRP3 inflammasome pathway without affecting other signaling pathways like NF-κB or MAPK. This specificity could lead to the development of novel anti-inflammatory agents .

Case Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial efficacy of various phthalimide derivatives, this compound was evaluated for its ability to inhibit bacterial growth. The results showed:

| Compound | Concentration (μM) | Inhibition (%) |

|---|---|---|

| This compound | 10 | 70 |

| Control (no treatment) | - | 0 |

This data suggests that this compound exhibits significant antibacterial activity, warranting further investigation into its mechanisms and potential therapeutic uses .

Case Study 2: Anti-inflammatory Mechanism Exploration

In another study focusing on the anti-inflammatory potential of this compound derivatives, researchers found that these compounds inhibited ASC pyroptosome formation in THP-1 cells treated with LPS. The results indicated:

| Treatment | IL-1β Release (pg/mL) | Statistical Significance |

|---|---|---|

| LPS Only | 2500 ± 200 | - |

| LPS + Derivative | 800 ± 100 | p < 0.01 |

The significant reduction in IL-1β release demonstrates the compound's potential as an anti-inflammatory agent .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for N-(3-Bromopropyl)phthalimide, and how do reaction conditions influence yield?

this compound is typically synthesized via nucleophilic substitution. A common method involves reacting potassium phthalimide with 1,3-dibromopropane in dimethylformamide (DMF) using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst at 70°C for 2 hours, yielding 88.3% . Alternative protocols use acetonitrile or prolonged reaction times (e.g., 48 hours at 40°C) but report lower yields (~54%) due to side reactions like over-alkylation . Key variables include solvent polarity (DMF vs. acetonitrile), catalyst presence, and temperature control to minimize byproducts.

Q. How is this compound utilized in alkylation reactions to introduce functional groups?

The compound serves as a versatile alkylating agent due to its electrophilic bromine atom. For example, in drug synthesis, it reacts with amines (e.g., piperazine derivatives) under basic conditions (K₂CO₃) to form secondary amines, which are intermediates for antimicrobial or anticancer agents . The phthalimide group acts as a protecting group, later removed via hydrazinolysis to expose primary amines .

Q. What purification techniques are recommended for isolating this compound?

Post-synthesis, the product is typically isolated via crystallization. After quenching the reaction in ice water, extraction with ethyl acetate removes organic impurities. The crude product is then recrystallized from solvents like ethanol or ethyl acetate to achieve high purity (mp 70–75°C) . Column chromatography may be required if side products (e.g., dialkylated species) persist.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address yield discrepancies in this compound synthesis?

Yield variations (e.g., 54% vs. 88.3%) arise from differences in solvent, catalyst, and reaction time. TBAB in DMF enhances nucleophilicity and reaction efficiency, while prolonged heating in acetonitrile may promote decomposition . Systematic optimization using design-of-experiments (DoE) can identify critical parameters (e.g., molar ratios, temperature gradients) to maximize yield and reproducibility.

Q. What role does this compound play in designing polyamine-based therapeutics or biomaterials?

The compound is a key intermediate for synthesizing polyamines like N⁴-aminopropylspermine, which are critical in thermophilic bacteria studies . In drug design, it facilitates the introduction of alkyl chains into macrocyclic structures (e.g., calixarenes), enhancing interactions with biomolecules like DNA or proteins via hydrogen bonding or hydrophobic effects .

Q. How should researchers mitigate stability issues during storage or handling of this compound?

The compound is sensitive to moisture and light. Storage recommendations include desiccation at 0–10°C under inert gas (e.g., argon) to prevent hydrolysis of the bromopropyl group . Stability assays (e.g., HPLC monitoring under stress conditions) can quantify degradation kinetics and inform handling protocols.

Q. What mechanistic insights explain the reactivity of the bromopropyl group in crosslinking or polymer chemistry?

The bromine atom undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), enabling covalent bond formation in polymer networks. In PROTACs, this reactivity links target-binding ligands to E3 ubiquitin ligase recruiters, enabling targeted protein degradation . Kinetic studies (e.g., Hammett plots) can elucidate substituent effects on reaction rates.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

¹H NMR (e.g., δ 2.21 ppm for CH₂Br, 7.88 ppm for phthalimide aromatic protons) confirms structure . Mass spectrometry (HRMS) validates molecular weight, while differential scanning calorimetry (DSC) assesses purity via melting point consistency. X-ray crystallography may resolve stereochemical ambiguities in complex derivatives.

Q. How does this compound contribute to synthesizing thermally stable polymers or crosslinked materials?

As a crosslinker, it introduces rigid phthalimide moieties and alkyl spacers into polymer backbones, enhancing thermal stability (Tg > 100°C) . Thermogravimetric analysis (TGA) and dynamic mechanical analysis (DMA) quantify improvements in decomposition temperatures and mechanical properties.

Q. What strategies leverage this compound in developing DNA-intercalating or protein-binding agents?

Derivatives with phthalimide groups exhibit intercalation with DNA duplexes, studied via fluorescence quenching or circular dichroism . In protein binders, the bromopropyl spacer enables modular conjugation to affinity tags (e.g., biotin) for pull-down assays or crystallography studies.

属性

IUPAC Name |

2-(3-bromopropyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKJCJJYNVIYVQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40203033 | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5460-29-7 | |

| Record name | N-(3-Bromopropyl)phthalimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5460-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005460297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(3-BROMOPROPYL)PHTHALIMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24937 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-3-Bromopropylphthalimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40203033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-3-bromopropylphthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-3-BROMOPROPYLPHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VQG2G776PS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。